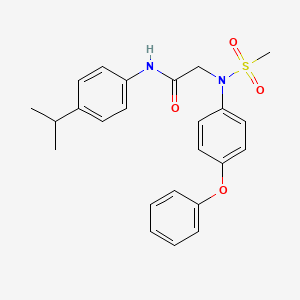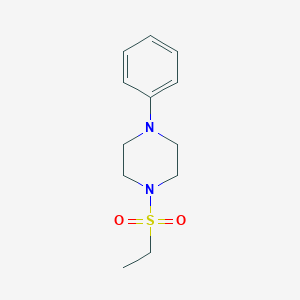
N~1~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide, also known as Compound X, is a novel chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to a class of compounds known as glycine receptor antagonists, which are known to modulate the activity of glycine receptors in the central nervous system. The purpose of
Wirkmechanismus
N~1~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide X acts as a competitive antagonist of glycine receptors in the central nervous system. Glycine receptors are ionotropic receptors that are involved in the modulation of neurotransmission in the brain and spinal cord. By binding to glycine receptors, this compound X inhibits the activity of these receptors, which results in the modulation of neurotransmission. The modulation of neurotransmission by this compound X is believed to be responsible for its therapeutic effects in various neurological disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound X are complex and depend on various factors such as the dose, route of administration, and duration of exposure. The compound has been found to modulate the activity of glycine receptors in the central nervous system, which results in the modulation of neurotransmission. This modulation of neurotransmission is believed to be responsible for the therapeutic effects of this compound X in various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N~1~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide X has several advantages for lab experiments. The compound is relatively stable and can be easily synthesized using standard synthetic chemistry techniques. The compound is also highly potent, which makes it a useful tool for studying the modulation of glycine receptors in the central nervous system. However, the compound has several limitations for lab experiments. The compound is highly hydrophobic, which makes it difficult to dissolve in aqueous solutions. The compound is also highly lipophilic, which makes it difficult to administer in vivo.
Zukünftige Richtungen
The future directions for research on N~1~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide X are numerous. One direction is to study the long-term effects of this compound X on glycine receptor modulation in the central nervous system. Another direction is to study the potential therapeutic applications of this compound X in other neurological disorders such as schizophrenia and depression. Additionally, the development of novel drug delivery systems for this compound X could enhance its therapeutic potential. Finally, the development of more potent and selective glycine receptor antagonists could lead to the development of more effective drugs for the treatment of various neurological disorders.
Conclusion
This compound X is a novel chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound has been extensively studied for its potential use in various neurological disorders such as epilepsy, chronic pain, and anxiety. The compound acts as a competitive antagonist of glycine receptors in the central nervous system, which results in the modulation of neurotransmission. The compound has several advantages for lab experiments, but also has several limitations. The future directions for research on this compound X are numerous and could lead to the development of more effective drugs for the treatment of various neurological disorders.
Synthesemethoden
N~1~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide X can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis method involves the reaction of 4-isopropylphenylboronic acid, 4-phenoxyphenylboronic acid, and methylsulfonyl chloride to form an intermediate product. This intermediate product is then reacted with N-boc-glycine to form this compound X. The synthesis of this compound X is a complex process that requires expertise in synthetic chemistry.
Wissenschaftliche Forschungsanwendungen
N~1~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide X has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, chronic pain, and anxiety. The compound has been found to be a potent glycine receptor antagonist, which makes it a potential candidate for the development of novel drugs for the treatment of these disorders. The compound has also been studied for its potential use in drug addiction and alcoholism.
Eigenschaften
IUPAC Name |
2-(N-methylsulfonyl-4-phenoxyanilino)-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S/c1-18(2)19-9-11-20(12-10-19)25-24(27)17-26(31(3,28)29)21-13-15-23(16-14-21)30-22-7-5-4-6-8-22/h4-16,18H,17H2,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDSBEZJHGMKPCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[2-benzoyl-1-(4-chlorophenyl)-4-cyano-5-methyl-1H-pyrrol-3-yl]-N,N-dimethylimidoformamide](/img/structure/B4968967.png)
![7-chloro-2-(4-chlorophenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B4968974.png)
![N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-N-isopropyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4968988.png)

![N-[2-(2-chlorophenoxy)ethyl]-N'-(4-ethylphenyl)ethanediamide](/img/structure/B4969020.png)
![11-(5-ethyl-2-thienyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4969026.png)

![N-{3-[N-(2,4-dimethoxybenzoyl)ethanehydrazonoyl]phenyl}-4-fluorobenzamide](/img/structure/B4969032.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4969035.png)
![[1-(1-methyl-3-phenylpropyl)-2-pyrrolidinyl]methanol](/img/structure/B4969042.png)
![2-{[2-(3-methoxyphenoxy)ethyl]thio}-4,6-pyrimidinediamine](/img/structure/B4969065.png)
![2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4969066.png)

![1-[(butyrylamino)(2-chlorophenyl)methyl]-2-naphthyl acetate](/img/structure/B4969071.png)